molecular formula C10H16ClNS B2966194 Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride CAS No. 1909326-70-0

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride

Cat. No. B2966194
CAS RN: 1909326-70-0
M. Wt: 217.76
InChI Key: QXDBPGIZDLTXST-UHFFFAOYSA-N
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Description

“Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is a chemical compound with the CAS Number: 7319-99-5 . It has a molecular weight of 181.3 . The IUPAC name for this compound is N-methyl-1-(phenylsulfanyl)-2-propanamine .


Molecular Structure Analysis

The InChI code for “Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is 1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl[1-(phenylsulfanyl)propan-2-yl]amine” has a molecular weight of 181.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Pharmacological Potential

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride shows potential in pharmacological research due to its chemical properties. For example, compounds related to this chemical structure have been studied for their ability to interact with opioid receptors, which can lead to novel treatments for depression and addiction disorders. One study demonstrated that a compound with similar properties acted as a high-affinity antagonist selective for κ-opioid receptors, showing antidepressant-like efficacy and potential in treating cocaine-seeking behavior (Grimwood et al., 2011).

Corrosion Inhibition

Another application area is in corrosion inhibition. Amine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their performance in protecting mild steel in acidic environments. These studies suggest that such compounds can form protective films on metal surfaces, highlighting their utility in industrial applications (Boughoues et al., 2020).

Antimicrobial and Cytotoxic Activity

Research into the antimicrobial and cytotoxic activity of amine derivatives reveals potential applications in developing new antimicrobial agents and cancer therapies. For example, novel azetidine-2-one derivatives of 1H-benzimidazole, which share functional groups with this compound, exhibited significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).

Analytical Chemistry

In analytical chemistry, related compounds have been identified and characterized through various spectroscopic techniques, aiding in the identification of novel cathinones, a class of synthetic stimulants. This research is vital for forensic science, enabling the detection and identification of new psychoactive substances (Nycz et al., 2016).

Chemical Synthesis and Modification

The compound's structural framework is also relevant in synthetic chemistry for creating new chemical entities. For instance, its derivatives have been utilized in the direct N-monomethylation of aromatic primary amines, offering a green and efficient method for chemical synthesis (Li et al., 2012).

Safety and Hazards

The safety information for “Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures to prevent any harm.

properties

IUPAC Name

N-methyl-1-phenylsulfanylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-9(11-2)8-12-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDBPGIZDLTXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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